(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide

Chemical Identity Quality Control Building Block Purity

This first-in-class Z-configured cyanopropenamide scaffold fills a critical gap in stereochemistry-biased fragment libraries. Four orthogonal reactive handles (aryl-Br, 5-Cl-thiophene, nitrile, and a rigid Z-enamide) enable chemoselective, Pd-catalyzed sequential couplings for rapid library diversification with fewer synthetic steps. Medicinal chemistry teams can deploy it immediately against kinase, bromodomain, or GPCR targets where (Z)-geometry is hypothesized to be critical. No public SAR or bioactivity data exist, mandating exact structural identity for reliable hit expansion. Supplied strictly for non-human research use with a purity of ≥95%; all primary screening data must be generated internally.

Molecular Formula C14H8BrClN2OS
Molecular Weight 367.65
CAS No. 1223876-14-9
Cat. No. B2642643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide
CAS1223876-14-9
Molecular FormulaC14H8BrClN2OS
Molecular Weight367.65
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(S2)Cl)C#N)Br
InChIInChI=1S/C14H8BrClN2OS/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7-
InChIKeySCAKFNOOUQMUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide (CAS 1223876-14-9) – Core Chemical Profile and Procurement-Relevant Identity


(Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide is a synthetic, low-molecular-weight cyanopropenamide derivative (C14H8BrClN2OS, MW 367.6 g/mol) that belongs to the family of α,β-unsaturated amides featuring a nitrile electron‑withdrawing group . The compound is characterized by a Z‑configured exocyclic double bond, a 2‑bromophenyl substituent on the amide nitrogen, and a 5‑chlorothiophen‑2‑yl group at the β‑position. It is primarily offered as a research chemical building block with a typical purity ≥95% and is intended exclusively for non‑human research use .

Why Generic Substitution Fails: (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide (CAS 1223876-14-9) Cannot Be Freely Interchanged with Structure‑Similar Analogs


No publicly accessible, pre‑competitive dataset (including BindingDB, ChEMBL, PubChem, or the patent corpus) has been identified that quantifies the biochemical, pharmacological, or physicochemical performance of this specific compound against any comparator . Consequently, no empirical justification exists for substituting it with a generic analog. The unique combination of the Z‑olefin geometry, the ortho‑brominated phenyl ring, and the 5‑chlorothiophene moiety creates a chemical space that is not represented in published structure–activity relationship (SAR) studies, making interchange predictions inherently unreliable. Until controlled head‑to‑head studies become available, procurement decisions must rely on exact structural identity and vendor‑specific quality metrics rather than assumed functional equivalence.

Quantitative Differential Evidence for (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide (CAS 1223876-14-9)


Molecular Identity and Purity Benchmarking Against Closest Structural Isomers

The only verifiable quantitative parameter for this compound is its molecular identity (C14H8BrClN2OS, MW 367.6 g/mol) and a stated purity of ≥95% . No head‑to‑head analytical comparisons (e.g., HPLC purity, elemental analysis, or NMR purity) against the (E)‑isomer (CAS not available) or the des‑bromo analog (CAS not available) have been published. In the absence of such data, the compound’s procurement value defaults to its distinct Z‑configuration and halogenation pattern, which remain analytically unbenchmarked.

Chemical Identity Quality Control Building Block Purity

Absence of Biological Selectivity or Potency Data Versus Tyrphostin‑Class 2‑Cyanopropenamide Inhibitors

AG 825, a structurally analogous (2E)-2-cyanopropenamide, is a well‑characterized ErbB2 inhibitor (IC50 0.15–0.35 μM) with a 127‑fold selectivity over ErbB1 [Class-level inference]. No analogous biochemical data exist for (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide. Its potential to engage kinase ATP‑binding pockets or bromodomain acetyl‑lysine sites has not been experimentally evaluated, making any claim of selectivity or potency unsubstantiated.

Kinase Inhibition Tyrphostin Selectivity Profile

Structural Uniqueness of the (Z)-Geometry and ortho-Bromine Substitution Relative to Literature Cyanopropenamides

The vast majority of pharmacologically characterized 2‑cyanopropenamides (e.g., AG 825, AG 1075, and numerous patent examples) possess the thermodynamically more stable (E)‑configuration at the exocyclic double bond [Class-level inference]. The (Z)‑geometry in the target compound, combined with an ortho‑bromine substituent on the N‑phenyl ring, introduces a distinct dihedral angle and electronic distribution that has no quantitative comparator in public SAR databases. No experimentally determined conformational population (e.g., from X‑ray crystallography or NOESY NMR) is available for this compound, and no comparative reactivity studies with (E)‑isomers have been reported.

Stereochemistry Halogen Effects Conformational Analysis

Versatility as a Polyfunctional Intermediate for Parallel Synthesis: Functional Group Density Comparison

The target compound contains four chemically orthogonal functional groups within a single low‑molecular‑weight scaffold: a nitrile (potential for tetrazole or amine formation), an α,β‑unsaturated amide (Michael acceptor), an aryl bromide (cross‑coupling handle), and a 5‑chlorothiophene (Suzuki/Stille coupling site) . While no quantitative comparative reactivity study has been published, this functional group density exceeds that of many commercially available 2‑cyanopropenamide building blocks, which typically lack either the aryl bromide or the chlorothiophene moiety. The presence of both halogens enables sequential chemoselective cross‑coupling, a feature that is difficult to achieve with simpler analogs.

Synthetic Chemistry Parallel Synthesis Functional Group Compatibility

Research and Industrial Application Scenarios for (Z)-N-(2-bromophenyl)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide (CAS 1223876-14-9)


Exploratory Fragment‑Based Drug Discovery Leveraging a Unique Z‑Cyanopropenamide Geometry

Medicinal chemistry teams can employ this compound as a shape‑diverse fragment for screening against targets that are sensitive to stereochemistry, such as kinases, bromodomains, or GPCRs. Its Z‑configuration and ortho‑bromine substituent are absent from commercially catalogued fragment libraries, making it a first‑in‑class probe for interrogating stereochemistry‑biased binding sites. However, users must internally generate all primary screening data, as no public pharmacological dataset exists. [Class-level inference from Section 3, Evidence Item 3]

Diversity‑Oriented Synthesis Utilizing Orthogonal Cross‑Coupling Handles

The simultaneous presence of an aryl bromide and a 5‑chlorothiophene moiety permits sequential, chemoselective Pd‑catalyzed couplings, enabling rapid construction of compound libraries with differential substitution patterns. This functional group density (four orthogonal handles in a single scaffold) reduces synthetic step count relative to simpler 2‑cyanopropenamide building blocks, an advantage for high‑throughput synthesis workflows. [Supporting evidence from Section 3, Evidence Item 4]

Physicochemical Profiling of (Z)‑Versus (E)‑Cyanopropenamide Isomers

Physical organic chemists interested in the effect of olefin geometry on Michael acceptor reactivity, photostability, or hydrogen‑bonding networks can use this compound as the Z‑isomer prototype. The lack of literature data on the physicochemical consequences of (Z)‑configuration in cyanopropenamides makes this compound a valuable reference standard for fundamental comparative studies. [Class-level inference from Section 3, Evidence Item 3]

Custom Synthesis Feedstock for Patent‑Driven Lead Optimization

Intellectual property teams seeking to expand chemical space around a lead series can incorporate this scaffold as a late‑stage diversification intermediate. Its unique substitution pattern allows for the rapid exploration of SAR around halogen positions without encountering the prior art that is dominated by (E)‑configured analogs. The compound is supplied exclusively for research purposes and is subject to vendor‑specific terms of use.

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